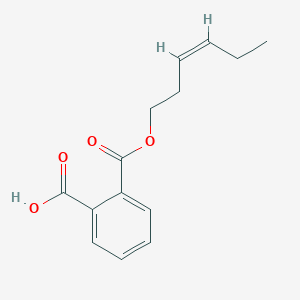
Nonanoyl-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonanoyl-D-glucopyranoside is a non-ionic surfactant known for its ability to solubilize and purify membrane proteins. It is a carbohydrate-based surfactant, specifically a glucoside, which means it is derived from glucose. This compound is widely used in biochemical and biophysical research due to its mild nature and effectiveness in membrane protein crystallization trials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonanoyl-D-glucopyranoside can be synthesized through enzymatic or chemical methods. One common synthetic route involves the reaction of glucose with nonanoic acid in the presence of an acid catalyst. The reaction typically occurs under mild conditions, such as room temperature, to prevent the degradation of glucose .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymatic synthesis is preferred due to its regio- and stereo-selectivity, which ensures high purity and yield. The process involves the use of engineered β-glucosidase in organic solvents or ionic liquids, which enhances the reaction efficiency and product yield .
Análisis De Reacciones Químicas
Types of Reactions
Nonanoyl-D-glucopyranoside primarily undergoes hydrolysis and glycosylation reactions. Hydrolysis involves the cleavage of the glycosidic bond, resulting in the formation of glucose and nonanoic acid. Glycosylation, on the other hand, involves the formation of glycosidic bonds, which is essential in the synthesis of various glycosides .
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acid or base.
Glycosylation: Requires an alcohol and an acid catalyst, such as sulfuric acid, under mild conditions.
Major Products
The major products of these reactions include glucose and nonanoic acid from hydrolysis, and various glycosides from glycosylation reactions .
Aplicaciones Científicas De Investigación
Nonanoyl-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis and purification of organic compounds.
Biology: Facilitates the solubilization and purification of membrane proteins, making it essential in structural biology studies.
Industry: Used in the formulation of cleaning products, cosmetics, and food additives due to its non-toxic and biodegradable nature
Mecanismo De Acción
Nonanoyl-D-glucopyranoside exerts its effects primarily through its surfactant properties. It reduces the surface tension between molecules, allowing for the solubilization of hydrophobic compounds. This property is particularly useful in the solubilization and stabilization of membrane proteins, which are otherwise difficult to study in their native state .
Comparación Con Compuestos Similares
Similar Compounds
- Octyl-D-glucopyranoside
- Decyl-D-glucopyranoside
- Dodecyl-D-maltoside
Uniqueness
Compared to other similar compounds, Nonanoyl-D-glucopyranoside offers a balance between hydrophobicity and hydrophilicity, making it particularly effective in solubilizing membrane proteins without denaturing them. Its unique structure allows for better interaction with both hydrophobic and hydrophilic regions of proteins, enhancing its effectiveness in biochemical applications .
Propiedades
Fórmula molecular |
C15H28O7 |
|---|---|
Peso molecular |
320.38 g/mol |
Nombre IUPAC |
[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] nonanoate |
InChI |
InChI=1S/C15H28O7/c1-2-3-4-5-6-7-8-11(17)22-15-14(20)13(19)12(18)10(9-16)21-15/h10,12-16,18-20H,2-9H2,1H3/t10-,12-,13+,14-,15?/m1/s1 |
Clave InChI |
GSOZZXPQZYMXIL-GSZWNOCJSA-N |
SMILES isomérico |
CCCCCCCCC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canónico |
CCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


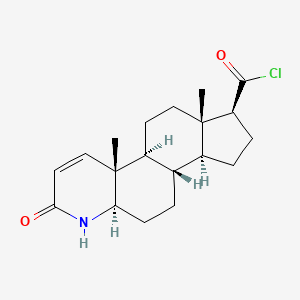
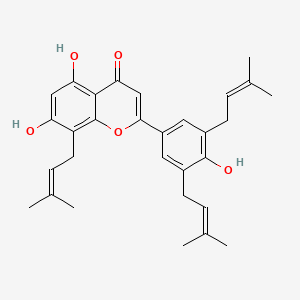

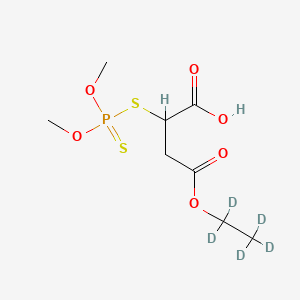
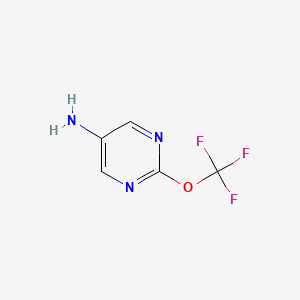
![(Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13431653.png)
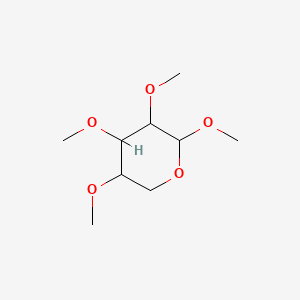
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13431669.png)
![(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B13431675.png)
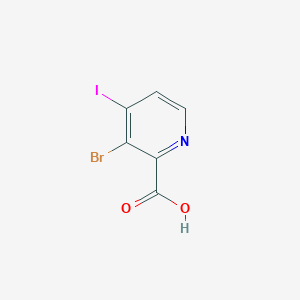
![[(3S,6R)-6-[(2R,5R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13431680.png)
![(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13431694.png)

